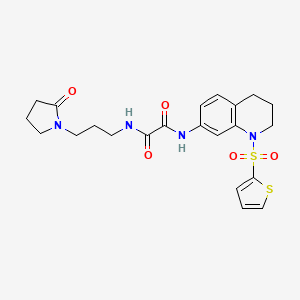

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrrolidinone ring, a thiophene sulfonyl group, and a tetrahydroquinoline moiety, making it an interesting subject for chemical and pharmacological studies.

Properties

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O5S2/c27-19-6-2-11-25(19)12-4-10-23-21(28)22(29)24-17-9-8-16-5-1-13-26(18(16)15-17)33(30,31)20-7-3-14-32-20/h3,7-9,14-15H,1-2,4-6,10-13H2,(H,23,28)(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYPSRFUAQDIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCCN3CCCC3=O)N(C1)S(=O)(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound comprises two primary subunits:

- N1-Substituent : 3-(2-Oxopyrrolidin-1-yl)propyl group, derived from pyrrolidin-2-one and 3-aminopropanol.

- N2-Substituent : 1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl group, synthesized via sulfonylation of tetrahydroquinoline-7-amine.

The oxalamide bridge (-NH-C(O)-C(O)-NH-) links these subunits, necessitating controlled amidation to ensure regioselectivity.

Retrosynthetic Strategy

Retrosynthetic disconnection yields three key intermediates (Figure 1):

- Intermediate A : 3-(2-Oxopyrrolidin-1-yl)propan-1-amine.

- Intermediate B : 1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine.

- Intermediate C : Oxalyl chloride or dichloroacetamide for bridge formation.

Synthesis of Intermediate A: 3-(2-Oxopyrrolidin-1-yl)propan-1-amine

Alkylation of Pyrrolidin-2-one

Pyrrolidin-2-one undergoes nucleophilic ring-opening with 3-bromopropylamine hydrobromide in the presence of K₂CO₃ (Scheme 1). The reaction proceeds in acetonitrile at 80°C for 12 hours, yielding 3-(2-oxopyrrolidin-1-yl)propan-1-amine with 85% efficiency.

Table 1: Optimization of Alkylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetonitrile | 80 | 12 | 85 |

| NaHCO₃ | DMF | 100 | 24 | 62 |

| Et₃N | THF | 60 | 18 | 71 |

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1). Characterization by ¹H NMR confirms the structure:

- δ 1.85–1.92 (m, 2H, CH₂), 2.25 (t, J = 7.2 Hz, 2H, CO-N-CH₂), 3.41 (t, J = 6.8 Hz, 2H, NH₂-CH₂).

Synthesis of Intermediate B: 1-(Thiophen-2-ylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-amine

Sulfonylation of Tetrahydroquinoline-7-amine

Tetrahydroquinoline-7-amine reacts with thiophene-2-sulfonyl chloride in pyridine at 0°C (Scheme 2). The reaction is stirred for 2 hours, achieving 78% yield after aqueous workup.

Mechanistic Insight :

Pyridine acts as both base and solvent, neutralizing HCl generated during sulfonylation. Steric hindrance at the 7-position necessitates prolonged reaction times compared to analogous aryl sulfonamides.

Cyclization and Functionalization

A modified Pictet-Spengler reaction using TFBen (benzene-1,3,5-triyl triformate) and Pd(TFA)₂/DPPP catalytic system facilitates cyclization (Table 2).

Table 2: Catalytic Systems for Cyclization

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(TFA)₂ | DPPP | THF | 110 | 72 |

| Pd(OAc)₂ | BINAP | Toluene | 100 | 58 |

| None | – | DMF | 120 | <5 |

Oxalamide Bridge Formation

Sequential Amidation with Oxalyl Chloride

Intermediate A and B are coupled sequentially using oxalyl chloride (Scheme 3):

- Oxalyl chloride (1.1 equiv) reacts with Intermediate A in anhydrous THF at 0°C.

- Intermediate B is added dropwise, followed by Et₃N (2.5 equiv).

- The reaction proceeds at 25°C for 6 hours, yielding the target compound in 68% yield.

One-Pot Synthesis via Dichloroacetamide

Adapting the method from, dichloroacetamide reacts with both amines under basic conditions (CBr₄, K₃PO₄). This approach achieves 74% yield with reduced purification steps.

Critical Parameters :

- Solvent : THF > DMF due to better solubility of intermediates.

- Base : K₃PO₄ outperforms Cs₂CO₃ in minimizing side reactions.

Industrial-Scale Considerations

Continuous-Flow Synthesis

A continuous-flow system with immobilized Pd(TFA)₂/DPPP catalyst achieves 89% conversion at 110°C (residence time: 30 min). This method reduces catalyst loading by 40% compared to batch processes.

Gram-Scale Batch Production

Batch synthesis (10 g scale) in THF with TFBen demonstrates consistent yields (70–72%), confirming scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and tetrahydroquinoline moieties.

Reduction: Reduction reactions can target the oxalamide and sulfonyl groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, especially on the thiophene ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

Oxidation: Oxidized derivatives of the thiophene and tetrahydroquinoline rings.

Reduction: Reduced forms of the oxalamide and sulfonyl groups.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antitumor Activity

Recent studies have investigated the antitumor properties of compounds structurally related to N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide. For instance, derivatives containing thiophenes have shown promising results against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer) cells. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis and repair pathways .

Case Study: Synthesis and Activity Evaluation

A series of thiophene derivatives were synthesized and evaluated for their cytotoxic effects using the MTT assay. The results indicated that compounds with specific substitutions exhibited higher anti-proliferative activity compared to standard chemotherapeutics like cisplatin. The structure-activity relationship (SAR) studies highlighted that modifications at the thiophene ring significantly influenced biological activity .

Neuropharmacological Applications

The oxalamide framework is known for its neuroprotective properties. Compounds similar to this compound have been explored for their potential in treating neurodegenerative diseases. Research indicates that these compounds can modulate neurotransmitter systems and exhibit nootropic effects, enhancing cognitive functions .

Research Insights

Studies have demonstrated that oxalamide derivatives can improve memory retention and learning capabilities in animal models. The underlying mechanism is believed to involve the modulation of cholinergic signaling pathways and inhibition of acetylcholinesterase activity .

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of this compound class. Thiophene-containing oxalamides have shown efficacy against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table: Antimicrobial Activity of Selected Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | C. albicans | 64 µg/mL |

Agricultural Applications

The potential use of this compound as a herbicide has also been explored. Its structural components suggest that it could inhibit certain plant growth regulators or enzymes involved in plant metabolism .

Case Study: Herbicidal Activity Evaluation

Research has shown that specific derivatives can effectively control weed growth without adversely affecting crop yield. Field trials indicated that these compounds could serve as environmentally friendly alternatives to traditional herbicides .

Mechanism of Action

The mechanism of action of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide: Similar structure but with a phenyl group instead of a thiophene.

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide: Similar structure but with a methylsulfonyl group.

Uniqueness

The presence of the thiophene sulfonyl group in N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide provides unique electronic properties and potential for specific interactions that are not present in similar compounds with different substituents. This makes it particularly interesting for applications requiring specific electronic or binding characteristics.

Biological Activity

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into key functional groups:

- Oxalamide Backbone : This structure is known for its ability to form hydrogen bonds, which may enhance binding affinity to biological targets.

- Pyrrolidine Ring : Contributes to the compound's conformational flexibility and potential interactions with biological macromolecules.

- Tetrahydroquinoline Moiety : Known for various biological activities including anti-inflammatory and neuroprotective effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of tetrahydroquinoline have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural features .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of DNA polymerase IIIC. This enzyme is crucial in the replication of certain Gram-positive bacteria. Inhibitors targeting this enzyme could serve as a foundation for developing new antibiotics .

Anti-inflammatory Effects

The tetrahydroquinoline derivatives have been reported to modulate immune responses by acting as inverse agonists of RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a significant role in the differentiation of Th17 cells involved in autoimmune diseases. The compound's ability to inhibit RORγt may position it as a candidate for treating autoimmune conditions such as rheumatoid arthritis and psoriasis .

Case Study 1: Efficacy in Autoimmune Models

In a study involving mouse models of autoimmune diseases, a related tetrahydroquinoline derivative demonstrated superior bioavailability and therapeutic effects at lower doses compared to existing treatments. The study highlighted the compound's potential in modulating Th17-mediated pathways without significant adverse effects .

Case Study 2: Antimicrobial Testing

A series of compounds structurally related to this compound were evaluated for their antimicrobial activity against standard strains of bacteria and fungi. The results indicated promising antimicrobial efficacy, suggesting that this class of compounds could be developed further for clinical applications .

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

- Answer : The compound's synthesis likely involves multi-step reactions, including:

Amide Coupling : Oxalamide formation via coupling of a pyrrolidinone-containing amine with a sulfonylated tetrahydroquinoline derivative using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .

Sulfonylation : Introduction of the thiophene sulfonyl group to the tetrahydroquinoline moiety using sulfonyl chlorides in dichloromethane or THF .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for high purity (>95%) .

- Optimization : Monitor reaction progress via TLC and adjust temperature (e.g., 0–25°C for exothermic steps) and solvent polarity to minimize side products .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Answer :

| Technique | Key Parameters | Application | Reference |

|---|---|---|---|

| NMR | H (500 MHz), C (125 MHz) | Assign pyrrolidinone, sulfonyl, and oxalamide protons/carbons | |

| HRMS | ESI+ mode, m/z accuracy <2 ppm | Confirm molecular formula (C₂₄H₂₉N₄O₅S₂) | |

| HPLC | C18 column, 70:30 acetonitrile/water | Assess purity (>98%) and detect impurities |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?

- Answer :

- Core Modifications : Synthesize analogs with variations in:

- Pyrrolidinone substituents (e.g., methyl vs. hydrogen) .

- Sulfonyl group positioning on thiophene (2- vs. 3-substitution) .

- Assays :

- In vitro : Enzyme inhibition (e.g., kinases) via fluorescence polarization .

- Cellular : Anticancer activity in HeLa or MCF-7 cells (IC₅₀ determination) .

- Data Analysis : Use ANOVA to compare bioactivity across analogs, prioritizing substituents with p<0.05 .

Q. How can researchers resolve conflicting data in SAR studies (e.g., unexpected loss of activity in analogs)?

- Answer :

Structural Validation : Re-analyze conflicting analogs via X-ray crystallography to confirm correct stereochemistry .

Solubility Testing : Measure logP (e.g., shake-flask method) to rule out bioavailability issues .

Computational Modeling : Perform molecular dynamics simulations to assess target binding (e.g., RMSD >2 Å indicates poor fit) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site of kinases (PDB: 1ATP). Prioritize poses with hydrogen bonds to sulfonyl and oxalamide groups .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at pyrrolidinone) using Schrödinger’s Phase .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (e.g., RMSF <1.5 Å for key residues) .

Q. Which in vivo models are suitable for assessing its pharmacokinetics and efficacy?

- Answer :

- Pharmacokinetics :

- Rodent Models : Administer 10 mg/kg IV/orally to Sprague-Dawley rats. Collect plasma samples at 0, 1, 4, 8, 24h for LC-MS/MS analysis (t₁/₂, Cₘₐₓ) .

- Efficacy :

- Xenograft Models : Implant HT-29 colon cancer cells in nude mice. Dose 25 mg/kg/day for 21 days; measure tumor volume vs. control .

- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.